molecular formula C23H20ClN3O3S B2364814 N-(3-chlorophenyl)-2-{[3-cyano-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide CAS No. 369394-96-7

N-(3-chlorophenyl)-2-{[3-cyano-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide

Cat. No.: B2364814
CAS No.: 369394-96-7
M. Wt: 453.94
InChI Key: RVTHBBFHTPFEDC-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-{[3-cyano-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a furan ring, and a chlorophenyl group, making it a unique molecule for research and industrial purposes.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[[3-cyano-4-(5-methylfuran-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O3S/c1-13-8-9-19(30-13)21-16(11-25)23(27-17-6-3-7-18(28)22(17)21)31-12-20(29)26-15-5-2-4-14(24)10-15/h2,4-5,8-10,21,27H,3,6-7,12H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTHBBFHTPFEDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2C(=C(NC3=C2C(=O)CCC3)SCC(=O)NC4=CC(=CC=C4)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-{[3-cyano-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the furan ring and the chlorophenyl group. The final step involves the formation of the acetamide linkage. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, reaction conditions, and purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-{[3-cyano-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the cyano group would produce an amine.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(3-chlorophenyl)-2-{[3-cyano-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-cyanophenyl)-2-{[3-cyano-5-hydroxy-4-(5-methylfuran-2-yl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide
  • **N-(4-chlorophenyl)-2-{[3-cyano-5-hydroxy-4-(5-methylfuran-2-yl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide

Uniqueness

N-(3-chlorophenyl)-2-{[3-cyano-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups and structural features

Biological Activity

N-(3-chlorophenyl)-2-{[3-cyano-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on available research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is C20H19ClN4O2S, with a molecular weight of 402.91 g/mol. The presence of the 3-chlorophenyl group and the sulfanyl moiety are significant for its interaction with biological targets.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound:

  • Anticancer Activity :
    • The compound has shown promising anticancer effects in vitro against several cancer cell lines. For instance, it exhibited IC50 values in the low micromolar range against MCF-7 and MDA-MB-231 breast cancer cells, indicating potent antiproliferative properties.
    • Mechanistically, it appears to induce apoptosis and cell cycle arrest at the G2/M phase in cancer cells, which is crucial for its anticancer efficacy.
  • Antimicrobial Properties :
    • Preliminary investigations suggest that the compound possesses broad-spectrum antimicrobial activity. It has demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics.
    • The presence of the 3-cyano group is believed to enhance its interaction with microbial targets, leading to effective inhibition.
  • Anti-inflammatory Effects :
    • In vitro assays have indicated that this compound can modulate inflammatory pathways, potentially reducing cytokine production and stabilizing cellular membranes.
    • Its anti-inflammatory activity was assessed using human red blood cell (HRBC) membrane stabilization tests.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 values < 10 µM in MCF-7 cells
AntimicrobialMIC values ranging from 0.1 to 10 µg/mL
Anti-inflammatoryHRBC stabilization > 85%

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound triggers intrinsic apoptotic pathways involving caspase activation.
  • Cell Cycle Arrest : It halts cell proliferation by interfering with key regulatory proteins involved in cell cycle progression.
  • Targeting Microbial Enzymes : Its antimicrobial action may involve inhibition of essential bacterial enzymes such as DNA gyrase.

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